2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol
2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995987
InChI:
InChI=1S/C20H22N2O2S/c1-12-11-13(24-2)9-10-14(12)18-21-19(23)17-15-7-5-3-4-6-8-16(15)25-20(17)22-18/h9-11H,3-8H2,1-2H3,(H,21,22,23)
SMILES:
CC1=C(C=CC(=C1)OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2
Molecular Formula:
C20H22N2O2S
Molecular Weight:
354.5 g/mol
2-(4-Methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4-ol
CAS No.:
Cat. No.: VC0995987
Molecular Formula: C20H22N2O2S
Molecular Weight: 354.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N2O2S |
|---|---|
| Molecular Weight | 354.5 g/mol |
| IUPAC Name | 2-(4-methoxy-2-methylphenyl)-5,6,7,8,9,10-hexahydro-3H-cycloocta[2,3]thieno[2,4-b]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H22N2O2S/c1-12-11-13(24-2)9-10-14(12)18-21-19(23)17-15-7-5-3-4-6-8-16(15)25-20(17)22-18/h9-11H,3-8H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | UBDHBUFRKIPGCT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2 |
| Canonical SMILES | CC1=C(C=CC(=C1)OC)C2=NC3=C(C4=C(S3)CCCCCC4)C(=O)N2 |
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